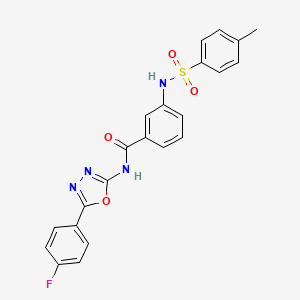

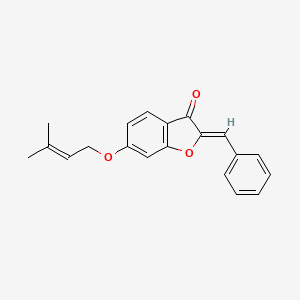

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

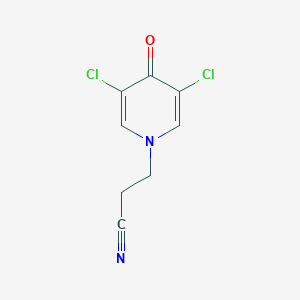

The compound “N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide” seems to be a complex organic compound. It likely contains a naphthalene ring structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “methoxy” group (-OCH3) and “methylsulfonyl” group (-SO2CH3) are common functional groups in organic chemistry .

科学的研究の応用

Catalytic Applications

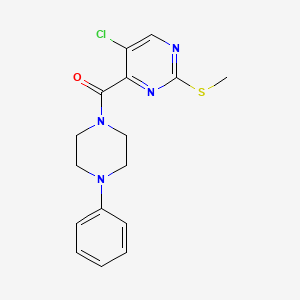

Selectivity Engineering in O-Methylation of 2-Naphthol : Research highlighted the importance of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide derivatives in catalytic processes. For instance, the study on the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate pointed out the efficiency of using greener agents for methylation, emphasizing the environmental benefits and potential industrial applications (Yadav & Salunke, 2013).

Antimicrobial Activity

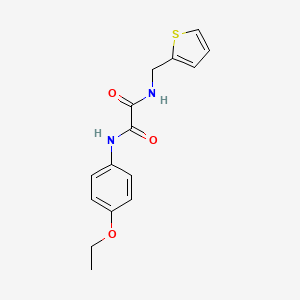

Synthesis and Antibacterial Evaluation : Derivatives of N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide were synthesized and characterized, demonstrating significant antibacterial properties against various pathogens. A study focusing on the synthesis, molecular docking, and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives highlighted the potential of these compounds in treating bacterial infections, with one derivative exhibiting the lowest minimum inhibitory concentration (MIC) value against Proteus vulgaris (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Enzyme Inhibition

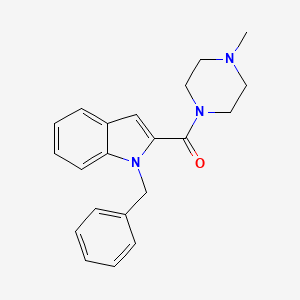

Sigma(1) Receptor Binding and Activity : The study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives investigated the selective binding and activity at the sigma(1) receptor, revealing potent sigma(1) ligands with significant selectivity profiles. This research opens up new avenues for understanding receptor-ligand interactions and developing targeted therapies (Berardi et al., 2005).

作用機序

Target of Action

The primary targets of 3-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities could potentially be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways

Result of Action

As an indole derivative, it may exhibit a range of biological activities . .

特性

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-24-18-11-10-17(15-8-3-4-9-16(15)18)20-19(21)13-6-5-7-14(12-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOWLZZDYCAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-3-methylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2923909.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)